molecular formula C19H18FN3O2S B2979189 4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897480-74-9

4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2979189
CAS No.: 897480-74-9
M. Wt: 371.43
InChI Key: NSMQQNVKKBXMLY-UHFFFAOYSA-N
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Description

4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Scientific Research Applications

4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperazine Ring: The piperazine ring can be attached via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiazole core.

    Addition of the Methoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methoxybenzaldehyde: A simpler compound with similar functional groups but lacking the benzothiazole core.

    4-Fluoro-2-(methylthio)benzoic acid: Contains a fluorine atom and a benzothiazole core but with different substituents.

    N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Shares structural similarities but with a different heterocyclic core.

Uniqueness

4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its combination of a benzothiazole core, a fluorine atom, a methoxybenzoyl group, and a piperazine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-25-14-5-2-4-13(12-14)18(24)22-8-10-23(11-9-22)19-21-17-15(20)6-3-7-16(17)26-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMQQNVKKBXMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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